3,5-dimethyl-N-(1-naphthyl)benzamide
Description
3,5-Dimethyl-N-(1-naphthyl)benzamide is a benzamide derivative characterized by a 3,5-dimethyl-substituted aromatic ring and a 1-naphthylamine moiety. The methyl groups enhance lipophilicity and steric bulk, while the 1-naphthyl group contributes aromatic π-system interactions, making the compound suitable for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling 3,5-dimethylbenzoic acid derivatives with 1-naphthylamine under standard amidation conditions .
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3,5-dimethyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
InChI Key |
ZNXAJIIIQGEGSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Variations on the Benzamide Core
Electron-Donating vs. Electron-Withdrawing Groups
- 3,5-Dimethoxy-N-methyl-N-(naphthalen-2-yl)benzamide () :
Methoxy groups at the 3,5-positions increase electron density on the benzamide ring, enhancing hydrogen-bond acceptor capacity compared to methyl groups. This compound exhibits a molecular ion at m/z 322 (M + H) and distinct NMR shifts (δ 3.57 ppm for methoxy protons) . - 3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide (Propyzamide, ) :
Chlorine atoms act as electron-withdrawing groups, reducing electron density and altering reactivity. Propyzamide is used as an herbicide, highlighting how electronic effects influence bioactivity .
Key Comparison :
Variations in the Amine Substituent
Aromatic vs. Heterocyclic Amines
- Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide, ) :
The pyridinylmethyl group introduces a basic nitrogen, enhancing solubility in polar solvents. This compound demonstrated antipsychotic activity in preclinical studies, suggesting that amine substituents modulate CNS penetration . - 3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide (): The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability.
Key Comparison :
Steric and Lipophilic Modifications
Bulkier Substituents
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
